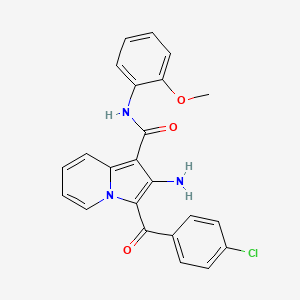

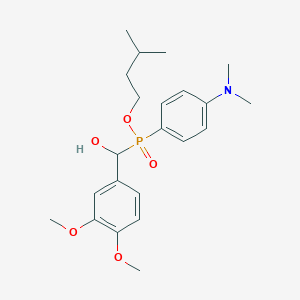

![molecular formula C16H15F2N5O2 B2393279 2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034275-48-2](/img/structure/B2393279.png)

2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” belongs to the class of 1,2,4-triazoles . Triazoles are known for their multidirectional biological activity and are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . They have been reported to have antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related compounds, such as 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is stable and difficult to cleave . They exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions. For instance, mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . They are also suitable as antiviral and anti-infective drugs .Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their dipole character, hydrogen bonding capacity, rigidity, and solubility . These properties make them interact with biological receptors with high affinity .作用機序

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated as potential inhibitors of c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It’s worth noting that similar compounds have shown to intercalate dna , which suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given that similar compounds have been shown to inhibit c-met kinase , it’s plausible that this compound could affect pathways related to cellular growth, survival, and migration.

Result of Action

Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the synthesis of similar compounds has been shown to be highly efficient and environmentally advantageous .

将来の方向性

The development of new antibacterial molecules with novel mechanisms of action is crucial to overcome the development of drug resistance . Structural modification or optimization of existing agents by improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles is a promising approach . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted .

特性

IUPAC Name |

2-(2,4-difluorophenyl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O2/c1-2-25-16-15-22-21-13(23(15)6-5-19-16)9-20-14(24)7-10-3-4-11(17)8-12(10)18/h3-6,8H,2,7,9H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYWQMWWKPMKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

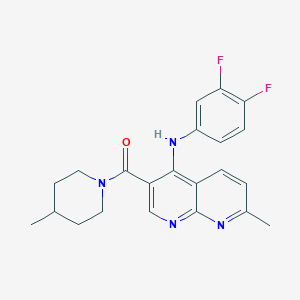

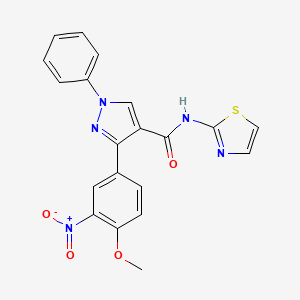

![6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2393206.png)

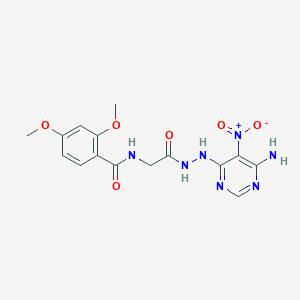

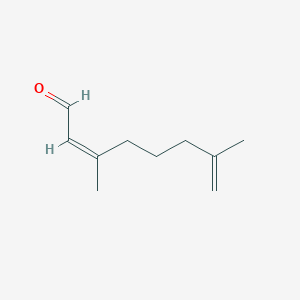

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)

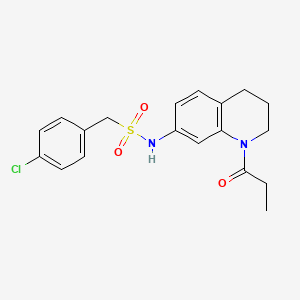

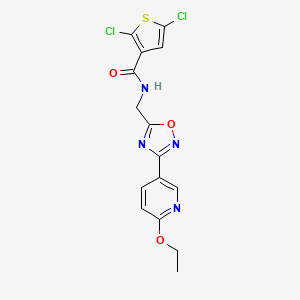

![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2393216.png)

![8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2393217.png)